(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Brand Name: Vulcanchem
CAS No.: 90367-90-1
VCID: VC0043683
InChI: InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
SMILES: CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Molecular Formula: C12H19NO7
Molecular Weight: 289.284

(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

CAS No.: 90367-90-1

Cat. No.: VC0043683

Molecular Formula: C12H19NO7

Molecular Weight: 289.284

* For research use only. Not for human or veterinary use.

(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane - 90367-90-1

Specification

CAS No. 90367-90-1
Molecular Formula C12H19NO7
Molecular Weight 289.284
IUPAC Name (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Standard InChI InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Standard InChI Key QJFHJCOBVKZJKK-SOYHJAILSA-N
SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C

Introduction

Molecular and Structural Details

IUPAC Name:
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Molecular Formula:
C₁₂H₁₉NO₇

Molecular Weight:
289.28 g/mol

Key Structural Features:

  • Tricyclic framework with five oxygen atoms forming ether linkages.

  • Four methyl groups at the 4 and 11 positions.

  • A nitromethyl group at the 8-position contributing to its reactivity and potential biological activity.

  • Chiral centers at 1S, 2R, 6R, 8R, and 9S positions.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reaction: Formation of the tricyclic framework through cyclization of appropriate precursors under controlled conditions.

  • Introduction of Functional Groups: Addition of nitromethyl and methyl groups using nitration and alkylation reactions.

  • Catalysts and Solvents: Specific catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) are employed to ensure high yield and stereochemical purity.

Industrial Production

On an industrial scale:

  • Continuous flow reactors are used for efficiency.

  • Advanced purification techniques such as chromatography or crystallization ensure product quality.

Applications in Scientific Research

FieldApplications
Organic ChemistryBuilding block for complex carbohydrate derivatives and glycosides synthesis.
BiochemistryStudies involving enzyme-substrate interactions in carbohydrate metabolism.
PharmaceuticalIntermediate in drug development for carbohydrate-based therapeutics.

Mechanism of Action

The compound interacts with enzymes or receptors involved in carbohydrate metabolism through its ether linkages and nitromethyl group. These interactions can influence enzymatic activity or binding affinity.

Potential Cytotoxicity

Studies on structurally similar compounds suggest:

  • Induction of apoptosis in cancer cells via reactive oxygen species (ROS) generation.

  • Disruption of mitochondrial function.

Enzyme Interaction Studies

The compound has been utilized to investigate glycosyltransferase activity:

  • Modifications enhance enzyme affinity.

  • Provides insights into carbohydrate metabolism pathways.

Case Study 1: Glycoside Synthesis

The compound has been used as a precursor for glycosides with enhanced bioactivity:

  • Selective reactions facilitated by the protective groups.

  • High-purity products achieved through optimized reaction conditions.

Case Study 2: Enzyme Interaction Research

Research demonstrated that modifications to the compound improved enzyme specificity:

  • Enhanced understanding of glycosylation processes.

  • Potential for developing enzyme inhibitors or activators.

Comparison with Similar Compounds

CompoundKey FeaturesApplications
(1R,6R,9S)-4,4,8,11-Tetramethyl DerivativeLacks nitromethyl group; simpler structureUsed in carbohydrate metabolism studies
N-(2-Methylphenyl)-Carboxamide DerivativeContains carboxamide functional groupInvestigated for therapeutic properties

Limitations

  • Limited availability due to complex synthesis.

  • Lack of comprehensive toxicity data.

Future Directions

  • Further exploration of its pharmacological potential.

  • Development of derivatives with enhanced biological activity.

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